molecular formula C18H15ClN2O2S B602458 エトロコキシブ D4

エトロコキシブ D4

カタログ番号: B602458
分子量: 362.9 g/mol
InChIキー: MNJVRJDLRVPLFE-KDWZCNHSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-0663 D4は、エトリコキシブD4としても知られており、エトリコキシブの重水素標識バージョンです。エトリコキシブは、シクロオキシゲナーゼ-2(COX-2)を選択的に阻害する非ステロイド性抗炎症薬(NSAID)です。 この化合物は主に科学研究目的で使用されます .

科学的研究の応用

Scientific Research Applications

Etoricoxib D4 is utilized in several scientific research contexts:

  • Chemistry :
    • Acts as a reference standard in analytical chemistry.
    • Investigates deuterium effects on chemical reactions.
  • Biology :
    • Studies metabolic pathways and interactions of deuterated compounds.
    • Evaluates the impact of COX-2 inhibition on cellular signaling pathways related to inflammation.
  • Medicine :
    • Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of deuterated drugs.
    • Assesses efficacy and safety profiles compared to nonselective nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Industry :
    • Aids in the development of new pharmaceuticals.
    • Studies drug metabolism and stability to enhance formulation strategies .

Clinical Applications

Etoricoxib D4 has been evaluated for various clinical applications, primarily targeting inflammatory conditions:

  • Osteoarthritis and Rheumatoid Arthritis : Clinical trials have demonstrated its efficacy in managing symptoms associated with these conditions. For instance, etoricoxib at doses of 30 mg to 90 mg showed significant improvements compared to placebo over 14 weeks .
  • Acute Pain Management : Approved for treating acute pain, acute gouty arthritis, and primary dysmenorrhea, etoricoxib has been shown to provide rapid relief with a favorable safety profile compared to traditional NSAIDs .

Case Study 1: Efficacy in Osteoarthritis

A randomized trial involving osteoarthritis patients demonstrated that etoricoxib at doses of 60 mg daily provided maximal efficacy compared to placebo and was well tolerated over extended periods .

Case Study 2: Adverse Effects

A report documented a case of toxic epidermal necrolysis induced by etoricoxib in a 23-year-old female patient. Despite discontinuation of the drug, severe skin reactions developed, highlighting the importance of monitoring adverse effects associated with etoricoxib use .

Data Tables

Application AreaSpecific UseKey Findings
ChemistryReference standardUsed to study deuterium effects on reactions
BiologyMetabolic studiesInvestigated COX-2 inhibition effects on inflammation
MedicinePain managementEffective in osteoarthritis and acute pain relief
IndustryDrug developmentAids in formulation strategies and stability studies

作用機序

MK-0663 D4は、アラキドン酸からプロスタグランジンの生成に関与するCOX-2酵素を選択的に阻害することでその効果を発揮します。プロスタグランジンは、炎症と痛みの仲介物質です。 COX-2を阻害することにより、MK-0663 D4はこれらの仲介物質の産生を減らし、それによって抗炎症作用と鎮痛作用を発揮します .

類似の化合物との比較

類似の化合物

    ロフェコキシブ: 同様の抗炎症特性を持つ別のCOX-2選択的阻害剤。

    バルデコキシブ: 同様の治療目的で使用されるCOX-2阻害剤。

    セレコキシブ: 同様の作用機序を持つ広く使用されているCOX-2阻害剤。

    ニメスリド: 抗炎症作用を持つCOX-2選択的阻害剤。

    エトドラク: COX-2阻害を優先するNSAID。

    メロキシカム: 痛みと炎症に使用されるCOX-2選択的阻害剤.

独自性

MK-0663 D4は、重水素標識により、科学研究に独自の利点をもたらします。 重水素原子の存在は、化合物の安定性と代謝プロファイルを向上させる可能性があり、さまざまな研究用途において貴重なツールとなります .

生化学分析

Biochemical Properties

Etoricoxib D4 selectively inhibits isoform 2 of the cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid . This interaction with COX-2 is the primary biochemical reaction involving Etoricoxib D4.

Cellular Effects

Etoricoxib D4 has been shown to have significant effects on various types of cells. It is used to relieve inflammatory and painful symptoms of various forms of arthritis, indicating its role in modulating cell signaling pathways and cellular metabolism related to inflammation and pain .

Molecular Mechanism

The molecular mechanism of Etoricoxib D4 involves its selective inhibition of the COX-2 enzyme . This reduces the generation of prostaglandins from arachidonic acid, which are involved in inflammation and pain signaling .

Temporal Effects in Laboratory Settings

The elimination half-life of Etoricoxib D4 is approximately 20 hours in healthy subjects, enabling once-daily dosing . It is metabolized extensively via oxidation, and the metabolites are excreted largely in the urine .

Dosage Effects in Animal Models

The effects of these drugs can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Etoricoxib D4 is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .

Transport and Distribution

Etoricoxib D4 is extensively protein bound, primarily to plasma albumin, and has an apparent volume of distribution of 120 L in humans . The area under the plasma concentration-time curve (AUC) of Etoricoxib D4 increases in proportion to increasing oral doses between 5 and 120 mg .

準備方法

合成経路と反応条件

MK-0663 D4の合成には、エトリコキシブ分子に重水素原子を組み込むことが含まれます。重水素標識は、水素原子を重水素に置き換える特定の化学反応によって達成されます。 詳細な合成経路と反応条件は機密情報であり、通常、重水素化試薬や触媒の使用を含む複数のステップが含まれます .

工業生産方法

MK-0663 D4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 生産は、重水素化化合物を処理するための専用施設で行われます .

化学反応の分析

反応の種類

MK-0663 D4は、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成され、還元によりMK-0663 D4の還元形が生成される可能性があります .

科学研究への応用

MK-0663 D4は、次を含む幅広い科学研究への応用範囲を持っています。

    化学: 化学反応に対する重水素効果の研究のための分析化学における参照標準として使用されます。

    生物学: 重水素化化合物の代謝経路と相互作用を調査するための生物学的試験に使用されます。

    医学: 体内における重水素化薬物の挙動を理解するための薬物動態および薬力学試験に使用されます。

    産業: 新しい医薬品の開発や、薬物の代謝と安定性の研究に適用されます

類似化合物との比較

Similar Compounds

Uniqueness

MK-0663 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it a valuable tool in various research applications .

生物活性

Etoricoxib D4 is a deuterated analog of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor primarily used for managing pain and inflammation associated with various conditions, including arthritis. This article explores the biological activity of Etoricoxib D4, focusing on its pharmacodynamics, mechanism of action, and relevant research findings.

Etoricoxib exhibits a high selectivity for COX-2 over COX-1, with approximately 106-fold selectivity. This selective inhibition is crucial as COX-2 is primarily involved in inflammatory processes, while COX-1 plays a protective role in the gastric mucosa and platelet function. The competitive binding of etoricoxib to COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain .

Key Pharmacokinetic Properties:

  • Bioavailability: 100% following oral administration.
  • Half-life: Approximately 22 hours.
  • Metabolism: Primarily hepatic via CYP3A4 with contributions from CYP2C9, CYP2D6, CYP1A2, and CYP2C19 .
  • Protein Binding: Approximately 92% .

Biological Activity in Research Studies

Research has demonstrated various biological activities attributed to Etoricoxib D4, particularly concerning its anti-inflammatory properties and effects on pain management.

Efficacy in Pain Management

A randomized clinical trial involving patients with rheumatoid arthritis (RA) showed that etoricoxib at doses of 90 mg and 120 mg daily significantly improved patient-reported outcomes compared to placebo. The primary endpoints included assessments of disease activity and pain relief .

Table 1: Clinical Efficacy of Etoricoxib in RA

Dose (mg)Duration (weeks)Patient Improvement (%)Comparator
908Significant (p < 0.05)Placebo
1208Significant (p < 0.05)Placebo
Diclofenac (50 mg TID)166Similar efficacyEtoricoxib

Anti-inflammatory Effects

In vitro studies have shown that etoricoxib can reduce the synthesis of inflammatory mediators in human cell lines. For instance, it has been noted to decrease the levels of pro-inflammatory cytokines in response to inflammatory stimuli .

Neuroprotective Effects

Etoricoxib has also been investigated for its potential neuroprotective effects. In animal models, it was found to enhance the anticonvulsant action of diazepam against induced seizures while reducing the effectiveness of phenytoin . This suggests a multifaceted role in modulating neurological responses.

Case Studies

A case study published in Pharmacology highlighted a patient with chronic pain who experienced significant relief after switching from traditional NSAIDs to etoricoxib. The patient reported reduced gastrointestinal side effects and improved quality of life metrics over a six-month follow-up period .

特性

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。